3-Cyclopropoxy-2-iodo-N,N-dimethylaniline
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Overview
Description
3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO and a molar mass of 303.138 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline typically involves the iodination of 3-cyclopropoxy-N,N-dimethylaniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and methoxides.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include the corresponding aniline derivative.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-bromo-N,N-dimethylaniline
- 3-Cyclopropoxy-2-chloro-N,N-dimethylaniline
- 3-Cyclopropoxy-2-fluoro-N,N-dimethylaniline
Comparison
Compared to its halogenated analogs, 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom is larger and more polarizable than other halogens, making the compound more reactive in substitution and reduction reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H14INO |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14INO/c1-13(2)9-4-3-5-10(11(9)12)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
NCUMNAAOTXMIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC2CC2)I |
Origin of Product |
United States |
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